molecular formula C20H21N3O5S B2418228 N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941926-07-4

N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2418228
CAS No.: 941926-07-4
M. Wt: 415.46
InChI Key: CTDWVKXXJKYZAH-UHFFFAOYSA-N
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Description

N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound known for its significant applications in various scientific fields. This compound combines structural motifs of morpholine, benzo[d]thiazole, and dioxole, suggesting potential bioactivity and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route to obtain N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves the following steps:

  • Starting Material Preparation: : Synthesis begins with the preparation of 4,5,6,7-tetrahydrobenzo[d]thiazole and benzo[d][1,3]dioxole derivatives.

  • Coupling Reaction: : The benzo[d][1,3]dioxole derivative is reacted with a suitable acid chloride to form the carboxamide intermediate.

  • Final Coupling with Morpholine: : The intermediate is then coupled with morpholine-4-carbonyl chloride under controlled conditions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production involves:

  • Large Scale Synthesis: : Utilizing batch reactors for the initial reactions.

  • Catalysis: : Employing catalysts to enhance reaction efficiency.

  • Purification: : Employing advanced purification techniques like recrystallization and column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the cleavage of the carboxamide bond.

  • Substitution: : Nucleophilic substitution reactions on the morpholine ring and aromatic substitution on the benzodioxole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Various alkoxides, amines.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted morpholine or benzodioxole compounds.

Scientific Research Applications

Chemistry

  • Catalysts: : Used as a ligand in metal-catalyzed reactions.

  • Synthetic Intermediate: : Intermediate in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

  • Signal Transduction Modulation: : Influences cellular signal transduction mechanisms.

Medicine

  • Anticancer Agent: : Potential use in cancer therapy due to its bioactivity.

  • Anti-inflammatory: : Demonstrates anti-inflammatory properties in preliminary studies.

Industry

  • Polymer Additive: : Used as an additive in polymer manufacturing.

  • Material Science: : Component in the synthesis of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazole Derivatives: : These compounds share structural similarity but differ in their substituent groups.

  • Morpholine-containing Compounds: : Compounds that have the morpholine structure but lack the benzo[d][1,3]dioxole moiety.

Uniqueness

  • The unique combination of morpholine, benzo[d]thiazole, and dioxole moieties in one molecule provides a distinct pharmacological profile.

  • Enhanced bioactivity and chemical versatility compared to simpler analogs.

List of Similar Compounds

  • N-(4-(morpholine-4-carbonyl)-benzo[d]thiazol-2-yl)benzamide: : Lacks the dioxole ring.

  • 4-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzoic acid: : Carboxylic acid derivative without the dioxole structure.

This compound's unique structure and diverse reactivity make it a valuable asset in multiple fields, ranging from medicinal chemistry to industrial applications. Hope this was useful for you!

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c24-18(12-4-5-14-15(10-12)28-11-27-14)22-20-21-17-13(2-1-3-16(17)29-20)19(25)23-6-8-26-9-7-23/h4-5,10,13H,1-3,6-9,11H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDWVKXXJKYZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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